molecular formula C35H63NO3 B601838 Fingolimod Palmitate Amide CAS No. 1242271-26-6

Fingolimod Palmitate Amide

Cat. No.: B601838
CAS No.: 1242271-26-6
M. Wt: 545.90
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. This compound is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

Safety and Hazards

Fingolimod may cause the heartbeat to slow in adults and children, especially during the first 6 hours after you take your first dose, and after the first dose when the dose is increased in children . Adverse effects reported in ≥10% of patients receiving Fingolimod and more frequently than with placebo include headache, liver transaminase elevation, diarrhea, cough, influenza, sinusitis, back pain, abdominal pain, and pain in extremity .

Future Directions

Based on recent reports, Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Biochemical Analysis

Biochemical Properties

Fingolimod Palmitate Amide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets sphingosine 1-phosphate receptors, which are involved in numerous cellular processes. This compound inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α. It also reduces lysophosphatidic acid plasma levels and activates protein phosphatase 2A . These interactions lead to a wide range of biochemical effects, including modulation of cell signaling pathways and gene expression.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces apoptosis, autophagy, and cell cycle arrest. It also enhances brain-derived neurotrophic factor expression and shifts macrophages from the M1 to the M2 phenotype . These effects contribute to its therapeutic potential in treating multiple sclerosis and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sphingosine 1-phosphate receptors. By binding to these receptors, this compound modulates various downstream signaling pathways, including the Rho family of small GTPases and the assembly of adherens junctions and tight junctions . Additionally, this compound inhibits histone deacetylases and activates protein phosphatase 2A, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its pharmacological activity for extended periods. Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that this compound can induce sustained changes in cellular function, including prolonged apoptosis and autophagy . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, this compound may cause toxic or adverse effects, including immunosuppression and cardiovascular complications . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly phosphorylated by sphingosine kinases to form this compound-phosphate, which is then dephosphorylated by lipid phosphate phosphohydrolases . The compound also interacts with enzymes involved in the sphingolipid pathway, histone deacetylases, and protein phosphatase 2A . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, and is widely distributed in body tissues . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and localization. This compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization influences its interactions with biomolecules and its overall pharmacological effects. Understanding its subcellular localization is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWOLRQIQQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242271-26-6
Record name Fingolimod palmitamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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